2-Ethoxybenzo[d]thiazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9-10-7-4-3-6(11)5-8(7)13-9/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQZCCMILODIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(S1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxybenzo D Thiazol 6 Ol Analogues and Derivatives
General Synthetic Strategies for Substituted Benzothiazoles
The synthesis of the benzothiazole (B30560) core typically involves the condensation of 2-aminothiophenols with various carbonyl- or cyano-containing compounds. nih.govresearchgate.net This is the most common and versatile approach. Key strategies include:
Condensation with Aldehydes and Ketones: The reaction of 2-aminothiophenol (B119425) with aldehydes or ketones is a direct method to form the thiazole (B1198619) ring. nih.govunife.it This can be promoted by catalysts or, in some cases, proceed under catalyst-free conditions. nih.govresearchgate.net
Condensation with Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can react with 2-aminothiophenols, often under dehydrating conditions using reagents like polyphosphoric acid (PPA), to yield 2-substituted benzothiazoles. nih.gov
Condensation with Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles, tolerating a wide range of functional groups. organic-chemistry.org
Intramolecular Cyclization: Another major pathway is the intramolecular cyclization of thiobenzanilides or related ortho-substituted aniline (B41778) derivatives. nih.govnih.gov These reactions are often mediated by transition-metal catalysts or proceed via oxidative C-S bond formation. organic-chemistry.org
Table 1: Overview of General Synthetic Strategies for Substituted Benzothiazoles
| Starting Materials | Reagent/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| 2-Aminothiophenol + Aldehydes | Oxidant (e.g., H₂O₂), Catalyst (e.g., CAN), or "on water" | 2-Aryl/Alkyl-benzothiazoles | researchgate.net |
| 2-Aminothiophenol + Carboxylic Acids | Dehydrating Agent (e.g., PPA), Microwave Irradiation | 2-Aryl/Alkyl-benzothiazoles | nih.gov |
| 2-Aminothiophenol + Nitriles | Copper Catalyst | 2-Substituted benzothiazoles | organic-chemistry.org |
| Thiobenzanilides | Oxidizing Agent (e.g., K₂S₂O₈), Visible Light | 2-Aryl-benzothiazoles | researchgate.net |
Focused Synthesis of Ethoxy- and Hydroxyl-Substituted Benzothiazole Scaffolds
Introducing specific functional groups like ethoxy and hydroxyl moieties at defined positions on the benzothiazole ring requires tailored synthetic approaches, often involving multi-step sequences.
The synthesis of benzothiazoles with substitution at the 6-position, such as a hydroxyl group, often starts with a correspondingly substituted aniline or phenol (B47542) derivative. A key route to 6-hydroxybenzothiazole (B183329) involves 1,4-benzoquinone (B44022) as a starting material. researchgate.net
One established pathway begins with the reaction of 1,4-benzoquinone with an L-cysteine ester, which, after an oxidation and cyclization step, yields ethyl 6-hydroxybenzothiazole-2-carboxylate. researchgate.netthieme-connect.com This carboxylate is a versatile intermediate. For instance, it can be hydrolyzed and decarboxylated to produce 6-hydroxybenzothiazole. researchgate.net The synthesis of 6-hydroxybenzothiazole-2-carboxylic acid can also proceed through the ring contraction of a stable 2-alkoxy-7-hydroxy-2H-benzo nih.govresearchgate.netthiazine intermediate. thieme-connect.comresearchgate.net
Another method involves the direct cyclization of substituted anilines. For example, methyl 4-aminobenzoates can undergo cyclization using potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylates. nih.gov If the starting aniline has a protected hydroxyl group, this method can be adapted to produce hydroxy-substituted benzothiazoles after deprotection. nih.gov
The introduction of the 2-ethoxy group is less commonly described in a direct synthesis but can be envisioned through derivatization of a 2-functionalized precursor. The conversion of a 6-ethoxy substituent to a 6-hydroxy group has been documented, involving the treatment of 6-ethoxy-2-benzothiazolesulfonamide with a boron tribromide solution. prepchem.com This demonstrates a viable method for interconversion between these functional groups on the benzothiazole core.
Once the core ethoxy- and hydroxyl-substituted benzothiazole scaffold is obtained, it can be elaborated into more complex structures. The hydroxyl group at position 6 is a key handle for derivatization. It can be alkylated or used to attach other functional units. nih.gov For example, in the development of multifunctional compounds for Alzheimer's disease imaging, a metal-chelating triazacyclononane (tacn) group was attached to the benzothiazole ring system, which also featured a 6-hydroxyl group. nih.gov
Similarly, the 2-position of the benzothiazole ring is a common site for modification. researchgate.net Starting with a precursor like 2-(chloromethyl)-benzo[d]-thiazole, various nucleophiles can be introduced via substitution reactions to build larger, more complex molecules. jyoungpharm.org These derivatization strategies are crucial for creating libraries of compounds for biological screening and developing agents with specific functions. unife.itnih.gov
Catalytic Approaches and Reaction Conditions in Benzothiazole Synthesis
A wide variety of catalysts have been developed to improve the efficiency, selectivity, and environmental footprint of benzothiazole synthesis. nih.gov These range from transition metals to simple organic molecules and metal-free systems.
Transition-Metal Catalysis: Copper and palladium are the most frequently used transition metals. nih.govorganic-chemistry.org Copper catalysts are effective for the condensation of 2-aminobenzenethiols with nitriles and for C-S bond formation in cyclization reactions. organic-chemistry.org Palladium catalysts are often employed in the intramolecular cyclization of 2-haloanilides. nih.gov Nickel and ruthenium catalysts have also been reported for specific transformations. organic-chemistry.orgresearchgate.net
Acid/Base Catalysis: Brønsted acids, such as p-toluenesulfonic acid (PTSA) and trifluoromethanesulfonic acid (TFOH), can catalyze the cyclization of 2-aminothiophenols with β-diketones. ekb.eg Lewis acids like samarium triflate have been used as reusable catalysts for condensations with aldehydes. organic-chemistry.org
Photoredox and Oxidative Catalysis: Modern methods utilize visible-light photoredox catalysis for C-H functionalization and C-S bond formation, offering an oxidant-free pathway. researchgate.netorganic-chemistry.org Other approaches use inexpensive oxidants like K₂S₂O₈ or even air under specific catalytic conditions. organic-chemistry.org
Catalyst-Free and Green Methods: Significant effort has been directed towards developing syntheses under catalyst-free, solvent-free, or "on-water" conditions to align with the principles of green chemistry. nih.govnih.govresearchgate.net For instance, the reaction of aromatic amines, aliphatic amines, and elemental sulfur can proceed without any catalyst or additive, with DMSO acting as both solvent and oxidant. nih.gov
Table 2: Selected Catalytic Systems in Benzothiazole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Reference(s) |
|---|---|---|---|---|
| Transition Metal | Copper (Cu) | Condensation / Cyclization | 2-Aminobenzenethiols + Nitriles / o-Iodoanilines | organic-chemistry.org |
| Transition Metal | Palladium (Pd) | Intramolecular Cyclization | 2-Halothioureas | nih.gov |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Cyclization | 2-Aminothiophenols + β-Oxodithioesters | ekb.eg |
| Lewis Acid | Samarium triflate (Sm(OTf)₃) | Condensation | o-Amino(thio)phenols + Aldehydes | organic-chemistry.org |
| Photoredox Catalyst | Riboflavin | Cyclization | Thiobenzanilides | researchgate.net |
Chelation-Assisted Synthesis of Benzothiazole Metal Complexes
The benzothiazole nucleus, particularly when substituted with coordinating groups like hydroxyls and amines, can act as an effective ligand for metal ions. researchgate.net The nitrogen atom of the thiazole ring and the oxygen of a hydroxyl group (e.g., at position 6) or another nearby heteroatom can form a stable chelate ring with a metal center. nih.govacs.org
The synthesis of these complexes typically involves reacting the benzothiazole ligand with a suitable metal salt, such as a chloride or acetate (B1210297) salt of Co(II), Ni(II), Cu(II), or Zn(II), in an appropriate solvent. researchgate.netnih.govimpactfactor.org The resulting complexes often exhibit defined geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. researchgate.netacs.org
For example, Schiff base ligands derived from 6-ethoxy-1,3-benzothiazole-2-amine have been used to synthesize octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). acs.orgnih.gov In these complexes, the metal is coordinated through the azomethine nitrogen and the oxygen of a phenolic group from the aldehyde precursor. acs.org In another study, a multifunctional compound featuring a 6-hydroxy-2-arylbenzothiazole scaffold was designed to chelate Cu(II) ions, demonstrating the application of these structures in modulating metal-biomolecule interactions. nih.gov This chelation ability is a key feature being explored for the development of therapeutic and diagnostic agents. nih.gov
Table 3: Examples of Benzothiazole-Metal Complexes
| Benzothiazole Ligand | Metal Ion(s) | Resulting Geometry | Application/Study | Reference(s) |
|---|---|---|---|---|
| Schiff base of 6-ethoxy-1,3-benzothiazole-2-amine | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Antimicrobial/Antioxidant Studies | acs.orgnih.gov |
| 2-Aryl-6-hydroxybenzothiazole with tacn chelator | Cu(II) | Not specified | PET Imaging Agents for Aβ plaques | nih.gov |
| 2-Amino acetic acid-6-chloro benzothiazole | Au(III), Cu(II), Ni(II), Co(II), Zn(II) | Square planar, Octahedral, Tetrahedral | Biological Activity Studies | researchgate.net |
Computational and in Silico Approaches in Benzothiazole Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a cornerstone of computational drug discovery, providing insights into the binding affinity and orientation of a small molecule within the active site of a biological target. For 2-Ethoxybenzo[d]thiazol-6-ol, molecular docking studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action. By computationally screening this compound against libraries of protein structures, researchers can predict its potential to modulate the activity of enzymes, receptors, or other proteins implicated in disease.
For instance, docking this compound against the active site of enzymes like dihydrofolate reductase or protein kinases, which are common targets for antimicrobial and anticancer agents respectively, could reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The ethoxy group at the 2-position and the hydroxyl group at the 6-position are of particular interest, as they can act as hydrogen bond donors or acceptors, significantly influencing the binding mode and affinity. While specific docking studies on this compound are not yet widely published, the principles of this technique provide a clear path for future research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for a series of benzothiazole (B30560) derivatives, including this compound, would enable the prediction of the biological activity of novel, unsynthesized analogues.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a set of active benzothiazoles can be used as a 3D query to search large chemical databases for novel compounds with the desired activity profile, a process known as virtual screening.
For this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the nitrogen atom in the thiazole (B1198619) ring), a hydrogen bond donor (the hydroxyl group), and an aromatic ring. This model could then be used to screen virtual libraries to identify other compounds that share these key features and are therefore likely to exhibit similar biological effects. This approach accelerates the discovery of new "hit" compounds for further development.
Prediction of Molecular Descriptors Relevant to Drug Design
The success of a drug candidate is determined not only by its biological activity but also by its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools can predict a wide range of molecular descriptors that are relevant to these properties.
For this compound, these descriptors can be calculated to estimate its drug-likeness. Key descriptors include:
| Descriptor | Predicted Value (Illustrative) | Significance in Drug Design |
| Molecular Weight | ~195.24 g/mol | Influences absorption and distribution |
| LogP | ~2.5 | Indicates lipophilicity, affecting membrane permeability |
| Hydrogen Bond Donors | 1 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding |
| Polar Surface Area | ~58 Ų | Relates to membrane permeability and bioavailability |
Note: The predicted values in the table are illustrative and would need to be calculated using specific computational software.
By analyzing these and other descriptors, researchers can identify potential liabilities of this compound, such as poor solubility or potential for rapid metabolism, and design strategies to mitigate them.
Application of Artificial Intelligence and Machine Learning in Benzothiazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.gov These technologies can be applied to every stage of the drug discovery pipeline, from target identification to lead optimization. nih.gov
In the context of benzothiazole research, AI and ML algorithms can be trained on existing data for this class of compounds to:
Predict the biological activity of novel benzothiazole derivatives, including this compound.
Design new benzothiazole scaffolds with desired properties using generative models.
Analyze high-content screening data to identify novel mechanisms of action.
Predict ADME properties with greater accuracy than traditional QSAR models.
The application of AI and ML to this compound and its analogues holds the promise of accelerating the discovery of new drug candidates with improved efficacy and safety profiles. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate a variety of properties for this compound, including:
Optimized molecular geometry: The most stable 3D conformation of the molecule.
Electron distribution and electrostatic potential: Highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.
Frontier molecular orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding the molecule's reactivity and electronic transitions.
These calculations can help to rationalize the observed properties of this compound and to predict its behavior in different chemical environments.
Mechanistic Biological Activity Studies of 2 Ethoxybenzo D Thiazol 6 Ol Derivatives
Enzyme Inhibition Mechanism Elucidation
Derivatives of the benzothiazole (B30560) structure have demonstrated notable effects on enzymes and pathways integral to glucose metabolism, positioning them as compounds of interest for metabolic disorders.
α-Glucosidase Inhibition: Certain derivatives of 6-ethoxy-2-mercaptobenzothiazole (B156553) have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. researchgate.net A study evaluating 33 derivatives of 2-mercaptobenzothiazole (B37678) found that many exhibited significantly stronger inhibitory activity against α-glucosidase than the standard drug, acarbose. researchgate.net The IC₅₀ values for these compounds ranged from 31.21 to 208.63 μM, compared to an IC₅₀ of 875.75 ± 2.08 μM for acarbose. researchgate.net
Kinetic studies have been employed to understand the nature of this inhibition. For instance, one potent inhibitor, GT, was found to inhibit α-glucosidase in a parabolic mixed-type manner, with an IC₅₀ of 1.31 ± 0.03 μM and a Kᵢ of 0.41 ± 0.032 μM. researchgate.net This mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit at a site different from the active site. Molecular docking studies further support these findings by predicting the interactions between the benzothiazole derivatives and the binding pocket of the α-glucosidase enzyme. researchgate.net
AMPK Activation: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that regulates metabolic pathways. nih.govnih.gov Activation of AMPK is a recognized therapeutic strategy for metabolic diseases. Research has identified specific benzothiazole derivatives, namely 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, as activators of AMPK. nih.gov The activation of AMPK by these compounds leads to an increased rate of glucose uptake in L6 myotubes and enhances glucose-stimulated insulin (B600854) secretion in INS-1E β-cells and rat islets. nih.gov This dual functionality highlights their potential in the development of new antidiabetic agents. nih.gov The mechanism of activation is believed to mimic the effects of cellular AMP, which allosterically activates the AMPK complex, leading to a conformational change that facilitates its phosphorylation and subsequent activation. nih.gov
Table 1: α-Glucosidase Inhibition by 2-Mercaptobenzothiazole Derivatives
| Compound Category | IC₅₀ Range (μM) | Standard Drug (Acarbose) IC₅₀ (μM) |
|---|---|---|
| Derivatives 2-4, 6-7, 9-26, 28, 30 | 31.21 - 208.63 | 875.75 ± 2.08 |
This table summarizes the inhibitory concentration (IC₅₀) values for a series of 2-mercaptobenzothiazole derivatives against α-glucosidase, as compared to the standard drug acarbose. researchgate.net
Benzothiazole derivatives have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly hCA I and hCA II. O-acyl derivatives of 6-hydroxybenzothiazole-2-sulfonamide have been designed as topically active inhibitors for ocular applications. nih.gov These compounds act as prodrugs, which are metabolized by ocular esterases to release the active parent compound. nih.gov For example, 2-sulfamoyl-6-benzothiazolyl 2,2-dimethylpropionate was found to increase delivery through the cornea by 40-fold compared to its parent phenol (B47542). nih.gov
Another derivative, 6-hydroxyethoxy-2-benzothiazole sulfonamide (a derivative of ethoxzolamide), has also been investigated for its stability and potential as a topical carbonic anhydrase inhibitor to lower intraocular pressure. nih.gov Furthermore, a series of 4-[(3-phenyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides showed preferential inhibition of the hCA II and hCA XII isoforms over hCA I. cnr.it This isoform selectivity is a critical aspect of designing targeted inhibitors.
The interaction between benzothiazole derivatives and paraoxonase-1 (PON-1), an enzyme involved in protecting against oxidative stress, has also been a subject of investigation. While the provided search results focus more on other enzymes, the broad-spectrum activity of benzothiazoles suggests that their interaction with PON-1 is a plausible area of research within the scope of their metabolic effects. Further specific studies are required to elucidate the precise mechanism of PON-1 inhibition by 2-Ethoxybenzo[d]thiazol-6-ol derivatives.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a therapeutic strategy in diseases like cancer. nih.govnih.gov A series of benzothiazole-bearing compounds were designed and synthesized as potential HDAC inhibitors. nih.gov One particular derivative, compound 26, was identified as a potent pan-HDAC inhibitor, showing significant activity against HDAC1, HDAC2, and HDAC6 with IC₅₀ values below 150 nM. nih.gov It displayed particular sensitivity towards HDAC6, with an IC₅₀ of 11 nM. nih.gov HDAC6 is a unique isoform, primarily located in the cytoplasm, that deacetylates non-histone proteins such as tubulin. unimore.it The development of isoform-selective HDAC inhibitors is a key area of research to understand the specific functions of individual HDAC enzymes. nih.gov
Table 2: HDAC Inhibition by Benzothiazole Derivative (Compound 26)
| Enzyme Target | IC₅₀ (nM) |
|---|---|
| HDAC1 | < 150 |
| HDAC2 | < 150 |
| HDAC6 | 11 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of compound 26 against several histone deacetylase (HDAC) isoforms. nih.gov
The mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is implicated in various pathologies, including Alzheimer's disease. nih.govresearchgate.net Benzothiazole-derived compounds, specifically benzothiazolyl ureas, have emerged as potent inhibitors of this enzyme. nih.govnih.gov Research has focused on designing these inhibitors based on structure-activity relationship analyses. nih.gov The most effective inhibitors exhibit a mixed-type inhibition pattern, indicating that they can bind to the enzyme's active site, but not in a way that directly competes with the substrate. nih.gov
Several of these compounds have shown IC₅₀ values in the nanomolar range for the purified enzyme and low micromolar IC₅₀ values in cell-based assays. nih.gov For instance, one study reported a derivative with an IC₅₀ value of 95 nM. nih.gov The design of these inhibitors often involves modifications at position 6 of the benzothiazole ring, with trifluoromethoxy and halogen substitutions proving to be beneficial for inhibitory activity. nih.gov
Benzothiazole derivatives have also demonstrated potential as antibacterial agents by targeting bacterial-specific enzymes and regulatory systems. The Gac/Rsm two-component system in Pseudomonas aeruginosa, which regulates virulence factors and biofilm formation, has been a key target. nih.govnih.gov The 2-aminobenzothiazole (B30445) scaffold has been shown to exhibit inhibitory activity against the histidine kinase GacS, thereby disrupting the phosphorylation of GacA. nih.gov
A novel benzothiazole derivative, SN12, was identified as a potent inhibitor of biofilm formation, with an IC₅₀ of 43.3 nmol/L. nih.gov The mechanism of action is believed to be the targeting of the Gac/Rsm system, which in turn increases the susceptibility of the bacteria to antibiotics. nih.govnih.gov This highlights the potential of these compounds to act as antibacterial synergists. nih.govnih.gov While the search results specifically highlight the Gac/Rsm system, the broad bioactivity of benzothiazoles suggests that other bacterial targets like PfHsp and DnaN are also viable areas for investigation.
Cyclooxygenase (COX-1, COX-2) Inhibition
Research into the direct cyclooxygenase (COX) inhibitory activity of this compound is not extensively detailed in publicly available literature. However, studies on analogous benzothiazole structures provide insight into the potential of this chemical class as COX inhibitors. For instance, a series of benzo[d]thiazole analogs have been synthesized and evaluated for their anti-inflammatory and analgesic effects, demonstrating inhibitory action against COX enzymes. nih.gov
Certain derivatives have shown weak inhibition of the COX-1 isozyme while exhibiting moderate inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov The selectivity for COX-2 is a critical parameter in the development of anti-inflammatory agents with potentially reduced gastrointestinal side effects. The COX-2 selectivity indexes for these analogs ranged from 7.2 to 18.6. nih.gov
Similarly, studies on other thiazole-containing compounds, such as thiazole (B1198619) carboxamide derivatives, have demonstrated potent inhibitory activities against both COX-1 and COX-2 enzymes. researchgate.net For example, one of the most potent compounds in a studied series exhibited an 81.5% inhibition of COX-2 and 58.2% inhibition of COX-1 at a 5 µM concentration. researchgate.net The structural features of these molecules, such as bulky groups on a phenyl ring, can influence their binding affinity and selectivity for the different COX isozymes. researchgate.net
These findings suggest that the benzothiazole scaffold, as present in this compound, is a promising moiety for the development of novel COX-2 inhibitors. nih.gov Further investigation is required to specifically characterize the COX inhibition profile of this compound and its derivatives.
Table 1: Cyclooxygenase (COX) Inhibition by Selected Benzo[d]thiazole Analogs
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |
| Analog 2c | >20 | 0.77 | >26.0 |
| Analog 2d | >20 | 0.28 | >71.4 |
| Analog 2g | >20 | 0.45 | >44.4 |
| Analog 3d | >20 | 0.61 | >32.8 |
| Analog 3f | >20 | 0.49 | >40.8 |
| Analog 3g | >20 | 0.53 | >37.7 |
| Data derived from studies on benzo[d]thiazole analogs, not this compound itself. Data from nih.gov. |
Receptor Binding and Signaling Pathway Modulation
While direct studies on the interaction of this compound with the σ2 receptor are not prominent in the available literature, the sigma-2 receptor remains a significant target in drug discovery. nih.gov This receptor, identified as the transmembrane protein TMEM97, is implicated in the regulation of intracellular calcium and cholesterol homeostasis. nih.gov
Research into σ2 receptor ligands often involves screening diverse chemical scaffolds to identify compounds with high affinity and selectivity. nih.gov For example, a screening of 46 compounds with known high affinity for the σ2 receptor identified a derivative, (±)-7, with a Kᵢ value of 0.59 ± 0.02 nM for the σ2 receptor and a much lower affinity for the σ1 receptor (Kᵢ = 48.4 ± 7.7 nM), indicating excellent subtype selectivity. nih.gov The selectivity of ligands for the σ2 receptor over the σ1 receptor is a crucial aspect of their pharmacological profile. nih.gov
The development of selective σ2 receptor ligands is considered a promising avenue for novel pain therapeutics. nih.gov Given the structural diversity of compounds that can interact with the σ2 receptor, it is plausible that derivatives of this compound could be designed to target this receptor, although specific binding and selectivity data for this compound family are not currently available.
Table 2: Binding Affinities of Selected Ligands for σ1 and σ2 Receptors
| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity Ratio (σ1/σ2) |
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | >82 |
| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | >22 |
| Data for compounds unrelated to this compound, presented for illustrative purposes. Data from nih.gov. |
The CD36 scavenger receptor is a transmembrane glycoprotein (B1211001) involved in a variety of physiological and pathological processes, including immunity, metabolism, and angiogenesis. nih.gov It recognizes a broad range of ligands, such as oxidized low-density lipoproteins (oxLDL), apoptotic cells, and long-chain fatty acids. nih.govresearchgate.net
Currently, there is no specific evidence in the searched literature detailing the direct interaction of this compound or its derivatives with the CD36 scavenger receptor. Research on CD36 ligands has identified various molecules that can modulate its function. For instance, some oxidized phospholipids (B1166683) can act as ligands for CD36, leading to downstream signaling events. researchgate.net The identification of specific ligands for CD36 is an active area of research that may lead to new therapeutic targets for conditions like atherosclerosis and metabolic diseases. nih.govnih.gov
A significant finding in the study of benzothiazole derivatives is their ability to modulate insulin secretion. Research has shown that certain benzothiazole compounds can augment glucose-stimulated insulin secretion in pancreatic β-cells. nih.gov
Specifically, two derivatives, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, have been identified as activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.gov The activation of AMPK is a key mechanism for enhancing glucose uptake in skeletal muscle cells and for stimulating insulin secretion from pancreatic β-cells. nih.gov This dual functionality suggests that such benzothiazole derivatives could be foundational for developing new classes of antidiabetic medications. nih.gov
This discovery directly implicates a derivative of the core structure of interest, 2-ethoxybenzo[d]thiazole, in a crucial metabolic pathway, highlighting its therapeutic potential in the context of diabetes and metabolic syndrome.
Interactions with Nucleic Acids and Proteins
The interaction of small molecules with DNA is a fundamental aspect of their potential therapeutic activity, particularly in the context of anticancer agents. Studies on benzothiazole derivatives have revealed various modes of DNA binding.
Some metal complexes incorporating benzothiazole Schiff bases have been shown to bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interference with DNA replication and transcription. researchgate.net
In contrast, other studies on different benzothiazole derivatives have suggested that they may act as DNA minor groove-binding agents rather than intercalators. esisresearch.orgresearchgate.net For example, the compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate was identified as a potent human topoisomerase IIα inhibitor that binds to the minor groove of DNA. esisresearch.orgresearchgate.net This mode of interaction is distinct from intercalation and involves the molecule fitting into the smaller groove of the DNA helix.
Molecular docking studies have also been employed to investigate the binding of benzo[d]thiazol-2-amine derivatives to DNA, analyzing the interactions at the molecular level to understand their binding modes within the DNA groove. nih.gov These studies indicate that the benzothiazole scaffold is a versatile structure for DNA targeting, with the specific mode of interaction being dependent on the nature of the substituents on the benzothiazole core.
DNA Photo Cleavage Investigations
Research into the DNA photo-cleavage capabilities of benzothiazole-containing compounds has revealed potential mechanisms of action, although specific studies on this compound are not prominently available. However, investigations into related structures provide insight into the potential photo-reactivity of this class of compounds.
One area of research has focused on ternary copper(II) complexes incorporating a 1-(2-thiazolylazo)-2-naphthol (B1671614) (TAN) ligand. These complexes have demonstrated the ability to cleave supercoiled (SC) DNA upon irradiation with UV and visible light. nih.gov For instance, the complex [Cu(TAN)(O2CMe)] can cleave approximately 75% of SC DNA at a concentration of 200 μM after two hours of exposure to 365 nm UV light. nih.gov The cleavage efficiency is significantly enhanced in the presence of co-ligands like 1,10-phenanthroline (B135089) (phen), where a 50 μM solution of the complex with 100 μM of phen resulted in approximately 99% DNA cleavage within 30 minutes. nih.gov
Mechanistic studies suggest that the DNA cleavage occurs via the generation of reactive hydroxyl species, as the activity was significantly inhibited by dimethyl sulfoxide (B87167) (DMSO) and catalase. nih.gov The involvement of a ligand-to-metal charge transfer (LMCT) band in the photo-excitation process is indicated by the enhanced cleavage activity at the wavelength corresponding to this band (575 nm). nih.gov The binding of these complexes to the minor groove of DNA is also suggested as a contributing factor to their cleavage activity. nih.gov
While these findings are for a copper complex containing a thiazole moiety rather than this compound itself, they highlight a potential avenue for the photo-induced biological activity of related benzothiazole derivatives.
Table 1: DNA Photo-Cleavage Activity of a Ternary Copper(II) Complex with a Thiazolylazo-Naphthol Ligand
| Complex | Concentration (μM) | Co-ligand | Irradiation Time | % DNA Cleavage |
|---|---|---|---|---|
| [Cu(TAN)(O2CMe)] | 200 | None | 2 hours | ~75% |
| [Cu(TAN)(O2CMe)] | 50 | 1,10-phenanthroline (100 μM) | 30 minutes | ~99% |
Protein Interaction Profiling (e.g., GLUT4 abundance)
The interaction of small molecules with key cellular proteins is a critical aspect of their biological activity. One such protein of interest is the glucose transporter 4 (GLUT4), which plays a pivotal role in glucose homeostasis. Defective trafficking of GLUT4 is associated with insulin resistance. nih.gov
The translocation of GLUT4 to the plasma membrane is a complex process involving a cascade of signaling events and the coordinated action of numerous proteins. nih.gov While specific studies detailing the interaction of this compound with GLUT4 are not currently available in the reviewed literature, understanding the general mechanisms of GLUT4 translocation provides a framework for potential future investigations.
Insulin signaling triggers the movement of GLUT4-containing vesicles to the cell surface, a process that involves SNARE proteins like syntaxin-4. nih.gov The interaction of regulatory proteins, such as Munc18c with the N-peptide of syntaxin-4, is a crucial step in this process. nih.gov Furthermore, calcium ions and C2-domain-containing proteins like DOC2B have been implicated in promoting the fusion of GLUT4 vesicles with the plasma membrane. nih.gov
Future research could explore whether this compound or its derivatives can modulate the expression or function of these key regulatory proteins, thereby influencing GLUT4 abundance at the cell surface and impacting glucose uptake.
Biofilm Inhibition Mechanisms
Bacterial biofilms present a significant challenge due to their inherent resistance to antimicrobial agents. Research into benzothiazole derivatives has identified compounds with promising biofilm inhibition properties.
A study on 2-azidobenzothiazoles demonstrated that 2-azido-6-nitro-benzothiazole is a potent inhibitor of biofilm formation in both Enterococcus faecalis and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov The study also noted that the substitution pattern on the benzothiazole ring significantly influences activity. Notably, the presence of an ethoxy group at the 6-position, as in the parent compound of this article, was found to decrease the antibacterial activity in the 2-azidobenzothiazole (B1659620) series. nih.gov The mechanism of biofilm inhibition by 2-azido-6-nitro-benzothiazole is thought to involve interference with bacterial adhesion and colonization. nih.gov
Another class of heterocyclic compounds, 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which share some structural similarities with benzothiazoles, has also been investigated for anti-biofilm activity. researchgate.netnih.gov Certain analogues in this series showed efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values in the range of 20.7-22.4 μM. researchgate.netnih.gov
These studies suggest that the benzothiazole scaffold is a viable starting point for the development of biofilm inhibitors, although the specific mechanisms of action and the influence of various substituents require further elucidation.
Table 2: Biofilm Inhibition Activity of Benzothiazole and Related Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| 2-azido-6-nitro-benzothiazole | E. faecalis, S. aureus | MIC = 8 μg/mL |
| 2-(2-amino-6-(2,4,6-trimethoxyphenyl)pyrimidin-4-yl)quinazolin-4(3H)-one | MRSA | IC50 = 20.7-22.4 μM |
| 2-(2-amino-6-(4-methylthiophenyl)pyrimidin-4-yl)quinazolin-4(3H)-one | MRSA | IC50 = 20.7-22.4 μM |
Apoptosis Induction Pathways
The ability to induce apoptosis, or programmed cell death, in cancer cells is a key characteristic of many chemotherapeutic agents. Research on a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide (BTD), has shed light on the pro-apoptotic potential of this class of compounds.
In a study on colorectal cancer (CRC) cells, BTD was found to suppress cell proliferation and induce apoptosis. The underlying mechanism was identified as the ROS-mediated mitochondrial intrinsic pathway. Treatment with BTD led to an increase in the generation of reactive oxygen species (ROS) within the tumor cells. This accumulation of ROS resulted in the loss of the mitochondrial transmembrane potential, a key event in the initiation of the mitochondrial apoptotic cascade.
The study demonstrated that BTD exhibited significant antitumor effects in a mouse model of CRC, without causing apparent toxicity at the tested doses. These findings suggest that benzothiazole derivatives can be designed to selectively target and eliminate cancer cells by triggering the intrinsic apoptotic pathway. While this research was not conducted on this compound, it provides a strong rationale for investigating its potential as an apoptosis-inducing agent.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [Cu(TAN)(O2CMe)] |
| 1,10-phenanthroline |
| Kanamycin-A |
| Dimethyl sulfoxide |
| Syntaxin-4 |
| Munc18c |
| DOC2B |
| 2-azido-6-nitro-benzothiazole |
| Enterococcus faecalis |
| Staphylococcus aureus |
| 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones |
Derivatization and Analog Design Strategies for Enhanced Bioactivity and Selectivity
Strategic Modifications at the 2-Position of the Benzothiazole (B30560) Ring
The C-2 position of the benzothiazole ring is a primary site for chemical modification to modulate pharmacological activity. nih.govsrce.hr The introduction of various substituents at this position can significantly influence the compound's interaction with biological targets. srce.hr For instance, the ethoxy group in 2-Ethoxybenzo[d]thiazol-6-ol already provides a specific lipophilic and electronic character. Further modifications at this position could involve the introduction of different alkoxy groups, aryl groups, or heterocyclic moieties to explore structure-activity relationships (SAR).
Research has shown that substituting the 2-position with different groups can lead to a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. pharmacyjournal.in For example, the introduction of substituted phenyl rings at the C-2 position has been a common strategy to enhance anticancer and anti-inflammatory activities. pharmacyjournal.in Furthermore, the nature and position of substituents on these appended rings can further refine the biological profile.
Table 1: Examples of 2-Substituted Benzothiazole Derivatives and their Activities
| Compound Class | Substituent at C-2 | Observed Biological Activity |
| 2-Arylbenzothiazoles | Substituted Phenyl Rings | Anticancer, Anti-inflammatory pharmacyjournal.in |
| 2-Aminobenzothiazoles | Amino group and derivatives | Antitumor, Antimicrobial researchgate.netresearchgate.net |
| 2-Mercaptobenzothiazoles | Thiol group and derivatives | Industrial applications, potential biological activity nih.gov |
| Benzothiazole-based thiazolidinones | Thiazolidinone moiety | Antibacterial nih.gov |
This table is for illustrative purposes and shows general trends in 2-substituted benzothiazoles.
Scaffold Hybridization and Conjugation Approaches
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with potentially enhanced or synergistic activities.
Sulfonylurea Hybrids: The conjugation of a sulfonylurea moiety to the benzothiazole scaffold can yield compounds with interesting biological profiles. While specific examples for this compound are not readily available, the general principle involves leveraging the known activities of both scaffolds.
Chalcone (B49325) Hybrids: Chalcones, characterized by an open-chain α,β-unsaturated ketone system, are known to possess a wide range of biological activities, including anticancer and antimicrobial effects. healthinformaticsjournal.combiointerfaceresearch.com Hybrid molecules incorporating both benzothiazole and chalcone moieties have been synthesized and evaluated for their potential as therapeutic agents. healthinformaticsjournal.comnih.gov For instance, a series of benzothiazole-linked chalcones were synthesized and showed potential as anticancer and anti-tubercular agents. healthinformaticsjournal.com The combination of these two scaffolds can lead to compounds with enhanced biological activity. healthinformaticsjournal.com
Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore used in medicinal chemistry due to its ability to form various non-covalent interactions and its stability. rsc.org The hybridization of benzothiazoles with triazoles has led to the development of compounds with potent anticancer and antimicrobial activities. jchemrev.comrsc.org For example, novel 1,2,3-triazole-benzothiazole molecular conjugates have been synthesized and shown to be potent EGFR inhibitors with cytotoxic activity against cancer cells. rsc.org
Hydrazone Hybrids: Hydrazones, containing the -NHN=CH- functional group, are another class of compounds with diverse biological activities. nih.gov The conjugation of a hydrazone moiety to the benzothiazole scaffold has been explored as a strategy to develop new therapeutic agents. nih.gov For instance, benzothiazole derivatives incorporating an aromatic hydrazone moiety have been synthesized and identified as a new class of antileishmanial compounds. nih.gov
Development of Metal-Benzothiazole Complexes for Medicinal Applications
The coordination of metal ions to benzothiazole-based ligands can significantly enhance their biological activity. nih.gov Metal complexes often exhibit improved pharmacological effects compared to the free ligands, which can be attributed to factors like increased lipophilicity and altered geometry. nih.gov Various transition metals, including copper, zinc, cobalt, and nickel, have been used to form stable complexes with benzothiazole derivatives. nih.gov
These metal complexes have shown remarkable potential as antibacterial, antifungal, and anticancer agents. nih.govnih.gov For example, Cu(II) and Ag(I) complexes of 2,6-bis(benzothiazole)-pyridine derivatives have demonstrated good antibacterial inhibitory action. nih.gov Similarly, transition metal complexes containing benzothiazole aniline (B41778) have shown promising in vitro cytotoxicity against various cancer cell lines, with some exhibiting synergistic effects. nih.gov The formation of these complexes can be confirmed through various spectroscopic and analytical techniques. pnrjournal.comqu.edu.iq
Table 2: Examples of Metal-Benzothiazole Complexes and their Applications
| Metal Ion | Ligand Type | Potential Application |
| Ag(I) | Quinoline Schiff base of benzothiazole | Antibacterial nih.gov |
| Cu(II), Co(II) | Benzothiazole-based Schiff bases | Antibacterial nih.gov |
| Mn(II), Fe(II), Co(II), Zn(II) | Benzothiazole aniline conjugated with salen-type ligand | Anticancer nih.gov |
| Co(II), Ni(II), Cu(II) | Benzothiazole Schiff base | DNA interaction, potential chemotherapeutic pnrjournal.com |
This table provides illustrative examples of metal-benzothiazole complexes.
Bioisosteric Replacements and Functional Group Optimization
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to optimize lead compounds. researchgate.netcambridgemedchemconsulting.com This approach can be employed to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity. cambridgemedchemconsulting.com
In the context of benzothiazole derivatives, bioisosteric replacement can be applied to various parts of the molecule. For example, the quinazoline (B50416) ring in known EGFR inhibitors has been replaced with a benzothiazole scaffold to mimic the ATP competitive binding regions. researchgate.net Similarly, the sulfonamide moiety in some inhibitors has been replaced by its amide bioisostere to maintain crucial hydrogen bond interactions. nih.gov
Functional group optimization is another key strategy that involves modifying or introducing functional groups to enhance the desired biological activity. chula.ac.th For this compound, this could involve:
Modification of the ethoxy group: Introducing longer alkyl chains or cyclic ethers could alter lipophilicity and binding interactions. nih.gov The introduction of a trifluoromethyl group, for instance, is known to enhance metabolic stability and bioactivity. acs.org
Modification of the hydroxyl group at the 6-position: Esterification or etherification of the hydroxyl group could modulate the compound's pharmacokinetic profile.
Introduction of other functional groups: Adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring of the benzothiazole scaffold can influence the electronic properties and biological activity of the molecule. mdpi.com
Through these derivatization and analog design strategies, the therapeutic potential of the this compound scaffold can be systematically explored and optimized to develop novel drug candidates with enhanced efficacy and selectivity.
Advanced Applications and Future Directions in Benzothiazole Research
Prospects for Novel Therapeutic Agent Development
The development of new drugs based on the benzothiazole (B30560) core is a highly active area of research, with a particular focus on cancer therapy. nih.govnih.gov Benzothiazole derivatives have been designed to target various mechanisms involved in tumor growth and proliferation. nih.gov
Anticancer Agents: Benzothiazoles have shown promise as anticancer agents by targeting hypoxic tumors, which are often resistant to treatment. nih.gov These compounds can interfere with a variety of proteins crucial for tumor survival and growth, such as:
Receptor tyrosine kinases (e.g., EGFR, c-Met) frontiersin.orgnih.gov
Key signaling pathways like PI3K/Akt/mTOR frontiersin.org
Carbonic anhydrases (CAs), particularly tumor-associated CAs IX and XII nih.govnih.gov
Research has shown that substitutions at the 2 and 6-positions of the benzothiazole ring can yield significant anticancer potential. frontiersin.org For instance, compound 4i was found to be a promising agent against non-small cell lung cancer, and other derivatives have shown potent activity against various cancer cell lines, including A431, A549, and H1299. frontiersin.org Some derivatives, like 2-(4-aminophenyl)benzothiazole , have demonstrated efficacy against a range of cancers including ovarian, breast, and lung, highlighting their selective anti-tumor activity. proteobiojournal.com
Anti-inflammatory Agents: Chronic inflammation is closely linked to cancer development, making dual-action anti-inflammatory and anticancer drugs highly desirable. frontiersin.org Certain benzothiazole derivatives have been developed that exhibit both properties. Compound B7 , for example, not only curbed cancer cell proliferation but also significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α by inhibiting the AKT and ERK pathways. frontiersin.org
The therapeutic potential of benzothiazoles extends beyond cancer and inflammation, with studies exploring their use as anti-diabetic, anticonvulsant, analgesic, and antiviral agents. nih.govresearchgate.net
Exploration of Benzothiazoles as Diagnostic and Imaging Probes
The unique fluorescent properties of certain benzothiazole derivatives make them excellent candidates for developing diagnostic and imaging tools. nih.govacs.org These probes can be designed to detect specific biomolecules or cellular conditions, offering potential for early disease diagnosis and monitoring.
Fluorescent Probes for Bioimaging: Benzothiazole-based probes have been successfully developed for imaging various biological targets and processes:
Peroxynitrite (ONOO⁻): A probe named BTMO-PN was created to detect ONOO⁻, a reactive oxygen species involved in a type of cell death called ferroptosis. This probe was successfully used to distinguish tumor tissues from normal tissues by detecting changes in ONOO⁻ levels. nih.gov
Mitochondrial Imaging: A hydroxythiophene-conjugated benzothiazole, BzT-OH , serves as a platform for creating functional probes for mitochondria. acs.org Derivatives like BzT-OAc and BzT-OAcryl can detect endogenous esterase activity and pH changes related to mitochondrial dysfunction. acs.org
Metal Ion Detection: A probe, BT , was designed to selectively detect and image mercury (Hg²⁺) and copper (Cu²⁺) ions in living cells, demonstrating the potential for monitoring heavy metal toxicity. nih.gov
Alzheimer's Disease: The benzothiazole scaffold is a key component in agents developed for the non-invasive diagnosis of Alzheimer's disease, specifically for imaging β-amyloid plaques. frontiersin.org
These examples highlight the adaptability of the benzothiazole structure in creating highly specific and sensitive tools for biological and medical diagnostics.
Strategies for Addressing Antimicrobial Resistance with Benzothiazole Derivatives
Antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibiotics. nih.govnih.gov Benzothiazole derivatives represent a promising class of compounds in the fight against resistant bacteria. nih.govnih.gov
They exert their antibacterial effects by inhibiting various essential bacterial enzymes, including DNA gyrase, peptide deformylase, and others involved in critical biosynthetic pathways. nih.govnih.govnih.gov This multi-target capability is a significant advantage in overcoming resistance mechanisms.
Notable Research Findings:
A study of isatin-benzothiazole hybrids found that compound 41c showed excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa, even surpassing the reference drug ciprofloxacin (B1669076) in some cases. nih.gov
Derivatives with methyl (43a ) and bromo (43b ) groups at the 7th position of the benzothiazole ring demonstrated enhanced antibacterial action against S. aureus, Bacillus subtilis, and E. coli. nih.gov
Screening of novel benzothiazoles identified compounds 3 and 4 as having significant antibacterial activity, with compound 3 also causing leakage of DNA and proteins from fungal spores. nih.gov
Researchers are actively using structure-activity relationship (SAR) studies to optimize the antibacterial potency of these molecules, focusing on modifications at various positions of the benzothiazole ring to enhance efficacy against a broad spectrum of pathogens, including drug-resistant strains. nih.govnih.govfao.org
Integration of Cheminformatics and High-Throughput Screening in Future Discovery
Modern drug discovery heavily relies on computational tools and automated screening methods to accelerate the identification of promising new drug candidates. proteobiojournal.comresearchgate.net
Cheminformatics and Molecular Docking: Computational approaches are pivotal in the rational design of novel benzothiazole derivatives.
Virtual Screening: Large chemical databases can be computationally screened to identify benzothiazole-containing molecules that are likely to bind to a specific biological target. For example, a similarity-based search of the eMolecules database was used to find potential EGFR tyrosine kinase inhibitors for cancer therapy. nih.gov
Molecular Docking: This technique predicts how a molecule binds to a target protein. It was used to study the interaction of benzothiazole compounds with E. coli dihydroorotase, an antibacterial target. nih.gov
Predictive Modeling: Density Functional Theory (DFT) calculations are employed to investigate the molecular structure and electronic properties of benzothiazole compounds, helping to predict their reactivity and potential as drug candidates. proteobiojournal.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for biological activity. The National Cancer Institute (NCI), for instance, screened a panel of newly synthesized benzothiazole derivatives against 60 different cancer cell lines, quickly identifying the most potent compounds for further investigation. nih.gov The integration of HTS with cheminformatics creates a powerful pipeline for discovering and optimizing new benzothiazole-based therapeutic agents. researchgate.net
Collaborative Research Frameworks in Benzothiazole Drug Discovery
The complexity and cost of developing new drugs have fostered a more collaborative research environment. The advancement of benzothiazole-based therapeutics benefits from partnerships between academic institutions, pharmaceutical companies, and governmental organizations. gardp.org
Initiatives like the National Cancer Institute's screening program provide a crucial platform for academic researchers to test their novel compounds against a wide array of cancer cell lines, a resource that would be unavailable to most individual labs. nih.gov Furthermore, open-source platforms like TeachOpenCADD provide publicly available computational pipelines and tutorials, democratizing access to the tools of cheminformatics and structural bioinformatics and fostering a more collaborative and transparent research community. researchgate.net Such frameworks are essential for pooling resources, sharing data, and accelerating the translation of promising benzothiazole research from the laboratory to clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the ethoxy group into benzo[d]thiazol-6-ol derivatives?
- Methodological Answer : The ethoxy group can be introduced via nucleophilic substitution or alkylation of the hydroxyl group in 6-hydroxybenzo[d]thiazole precursors. For example, fluoroethanol and sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions have been used to introduce alkoxy groups in analogous compounds . Ethylating agents like ethyl bromide or tosylate, combined with a strong base (e.g., NaH or K₂CO₃), are recommended. Solvent choice (e.g., THF or DMF) and reaction time (2–4 hours) significantly impact yields. Monitoring via TLC or HPLC is advised to optimize intermediate formation .
Q. How can researchers characterize the structural and electronic properties of 2-Ethoxybenzo[d]thiazol-6-ol?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR can identify tautomeric equilibria (e.g., between thiazole and tetrazole forms) influenced by the ethoxy group’s electron-donating effects. CDCl₃ solvent may shift tautomer ratios, as observed in similar compounds .
- X-ray crystallography : Resolves crystal packing and confirms substituent positioning, especially if tautomerism complicates spectral interpretation .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during ethoxy-group functionalization?
- Methodological Answer : Competing reactions (e.g., over-alkylation or ring-opening) arise from harsh conditions or excess reagents. Strategies include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during alkylation .
- Catalyst selection : Copper(I) iodide (CuI) enhances regioselectivity in click chemistry for downstream functionalization .
- Solvent-free conditions : Reduces byproducts, as demonstrated in Friedel-Crafts acylations for related heterocycles .
- Data Analysis : Compare HPLC/MS profiles under varied conditions to identify optimal parameters. For example, THF vs. DMF may alter reaction kinetics, requiring time-course studies .
Q. What strategies resolve discrepancies in the biological activity of this compound derivatives across assays?
- Methodological Answer : Contradictions may stem from:
- Metabolite interference : Radiolabeled analogs (e.g., ¹¹C-PBB3) help track in vivo stability. Metabolite analysis via LC-MS/MS distinguishes parent compounds from degradation products .
- Isomerization : Photoisomerization (e.g., E/Z isomerism in stilbene-like derivatives) can alter binding affinity. Use UV/Vis spectroscopy to monitor isomer ratios and correlate with activity .
- Cell-line variability : Standardize assays using isogenic cell lines and control for efflux pump expression (e.g., P-glycoprotein) .
Q. How can computational modeling guide the design of this compound derivatives for tau protein imaging?
- Methodological Answer :
- Docking studies : Model interactions between the ethoxy group and tau fibrils using software like AutoDock. Prioritize derivatives with high predicted binding affinity to PHF (paired helical filament) epitopes .
- MD simulations : Assess stability of ligand-protein complexes in solvated systems. For example, 11C-PBB3’s selectivity for tau over Aβ was validated via molecular dynamics (MD) .
- QSAR : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on pharmacokinetic properties like blood-brain barrier permeability .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent NMR data for this compound tautomers?
- Methodological Answer : Tautomer ratios (e.g., thiazole vs. tetrazole forms) vary with solvent polarity and temperature. To ensure reproducibility:
- Standardize solvents : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report temperature during NMR acquisition .
- Dynamic NMR : Variable-temperature (VT) NMR quantifies energy barriers between tautomers. For example, equilibration between benzo[d]thiazole and tetrazole forms was resolved at −40°C .
- Crystallographic validation : X-ray structures provide definitive tautomer assignments, resolving spectral ambiguities .
Q. What protocols ensure reliable quantification of tau pathology using this compound-based PET probes?
- Methodological Answer :
- Metabolite correction : Measure plasma metabolite levels using HPLC and apply correction factors to PET data .
- Reference regions : Use cerebellar gray matter as a reference for nonspecific binding, as done for ¹¹C-PBB3 .
- Kinetic modeling : Implement compartmental models (e.g., two-tissue reversible) to estimate binding potential (BPND) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
